molecular formula C22H22FN3O2S B2463581 3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-42-8

3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2463581
CAS No.: 670271-42-8
M. Wt: 411.5
InChI Key: PYQQXEPAXNDOCM-UHFFFAOYSA-N
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Description

3-Amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline carboxamide derivative characterized by a fused bicyclic scaffold with a thiophene ring and a partially saturated quinoline core. Key structural features include:

  • 4-ethyl substituent: Enhances lipophilicity and steric bulk compared to simpler alkyl or aryl groups .
  • N-(2-fluorophenyl) carboxamide: The fluorine atom may influence electronic properties and bioavailability through hydrogen-bonding interactions .

This compound belongs to a class of molecules explored for antimicrobial, antiplasmodial, and kinase-modulating activities, though specific pharmacological data for this derivative remain undisclosed in publicly available literature. Its synthesis likely follows established routes for thienoquinoline carboxamides, such as cyclocondensation of substituted thiophene precursors with activated acetamide derivatives .

Properties

IUPAC Name

3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-4-11-16-14(9-22(2,3)10-15(16)27)26-21-17(11)18(24)19(29-21)20(28)25-13-8-6-5-7-12(13)23/h5-8H,4,9-10,24H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQQXEPAXNDOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: The synthesis begins with the formation of the thienoquinoline core through a cyclization reaction involving a suitable precursor, such as 2-aminobenzothiophene and an appropriate aldehyde or ketone.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, typically using an amine reagent under basic conditions.

    Ethylation: The ethyl group is introduced via an alkylation reaction, using an ethyl halide in the presence of a base.

    Fluorophenyl Substitution: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a suitable palladium catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various aryl or alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

4-Position Substituents :

  • The 4-ethyl group in the target compound balances lipophilicity and steric effects, contrasting with the 4-phenyl group in KuSaSch105 (antiplasmodial activity) and the 4-CF₃ group in trifluoromethyl derivatives . Trifluoromethyl groups typically enhance metabolic resistance but may reduce solubility.
  • Ethyl substituents (as in the target and derivatives) likely improve membrane permeability compared to bulkier aryl groups .

N-Aryl Carboxamide Variations: The 2-fluorophenyl group in the target compound may offer a balance between electronegativity and steric hindrance compared to 4-chlorophenyl (KuSaSch105) or 4-phenoxyphenyl moieties . Fluorine’s electronegativity could enhance target binding via dipole interactions.

Similar dimethyl modifications are seen in kinase inhibitors to optimize binding-pocket interactions .

Biological Activity

The compound 3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its pharmacological properties and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19FN2O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that thienoquinoline derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus has been evaluated for its efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thienoquinoline derivatives. For instance:

  • In vitro studies have shown that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves inhibition of key metabolic pathways or disruption of cell wall synthesis.

Anticancer Activity

The anticancer properties of thienoquinolines have been explored extensively:

  • Cell Line Studies : The compound has been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Results indicate that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators.
Cell Line IC50 (µM) Mechanism of Action
A5490.45Apoptosis induction
MCF-70.30Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of thienoquinolines is often influenced by their structural components. Modifications to the amino and carboxamide groups can enhance potency:

  • Substituent Effects : The presence of a fluorine atom at the ortho position on the phenyl ring has been associated with increased lipophilicity and improved binding affinity to target proteins.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that a related thienoquinoline derivative exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 0.5 µg/mL .
  • Anticancer Mechanisms : Research published in Cancer Letters highlighted that modifications in the thienoquinoline scaffold led to compounds with IC50 values below 1 µM against multiple cancer cell lines, suggesting their potential as lead compounds for further development .
  • Inflammatory Response Modulation : Another study indicated that certain derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting a role in treating inflammatory diseases .

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